molecular formula C12H16ClF2N B13680220 1-Benzyl-4,4-difluoropiperidine hydrochloride

1-Benzyl-4,4-difluoropiperidine hydrochloride

Cat. No.: B13680220
M. Wt: 247.71 g/mol
InChI Key: UVYBXKPZPUAFTJ-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-difluoropiperidine hydrochloride is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-difluoropiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-benzyl-4,4-difluoropiperidine with 1-chloroethyl chloroformate in methylene chloride under an argon atmosphere. The mixture is stirred at 55°C for 2 hours, then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in methanol and refluxed for 4 hours to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,4-difluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-4,4-difluoropiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-difluoropiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid hydrochloride
  • 4,4-Difluoropiperidine hydrochloride

Comparison: 1-Benzyl-4,4-difluoropiperidine hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and difluoro groups. This combination imparts distinct chemical properties, making it valuable for specialized applications compared to its analogs .

Properties

Molecular Formula

C12H16ClF2N

Molecular Weight

247.71 g/mol

IUPAC Name

1-benzyl-4,4-difluoropiperidine;hydrochloride

InChI

InChI=1S/C12H15F2N.ClH/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H

InChI Key

UVYBXKPZPUAFTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=CC=C2.Cl

Origin of Product

United States

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